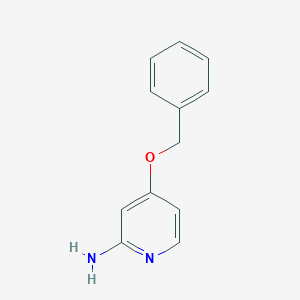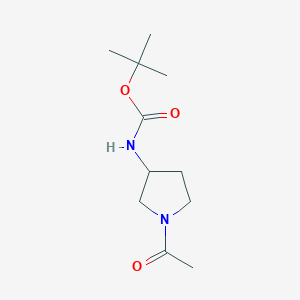
1-Acetyl-3-(BOC-Amino)pyrrolidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-(BOC-Amino)pyrrolidine is a chemical compound belonging to the pyrrolidine family. It is characterized by the presence of an acetyl group at the first position and a tert-butoxycarbonyl (BOC) protected amino group at the third position of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-(BOC-Amino)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those involving pyrrolidine derivatives.
Material Science: It serves as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-(BOC-Amino)pyrrolidine can be synthesized through several methods. One common approach involves the protection of the amino group in pyrrolidine using di-tert-butyl dicarbonate (Boc2O) to form 3-(BOC-Amino)pyrrolidine. This intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine to yield 1-Acetyl-3-(BOC-Amino)pyrrolidine .
Industrial Production Methods: Industrial production of 1-Acetyl-3-(BOC-Amino)pyrrolidine typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-3-(BOC-Amino)pyrrolidine undergoes various chemical reactions including:
Substitution Reactions: The BOC-protected amino group can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the BOC group.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the acetyl group.
Major Products:
Deprotected Amine: Formed by removing the BOC group.
Alcohol: Formed by reducing the acetyl group.
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-(BOC-Amino)pyrrolidine largely depends on its role as an intermediate in chemical reactions. The BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with various molecular targets. The acetyl group can also undergo transformations that facilitate the formation of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
3-(BOC-Amino)pyrrolidine: Lacks the acetyl group but shares the BOC-protected amino group.
1-Acetylpyrrolidine: Lacks the BOC-protected amino group but contains the acetyl group.
Uniqueness: 1-Acetyl-3-(BOC-Amino)pyrrolidine is unique due to the presence of both the acetyl and BOC-protected amino groups, which allows for selective deprotection and further functionalization. This dual functionality makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCMEGQRKOYAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)
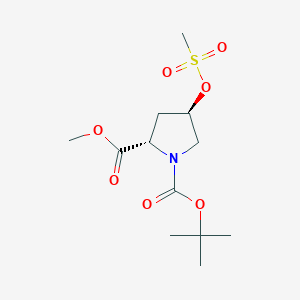
![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)

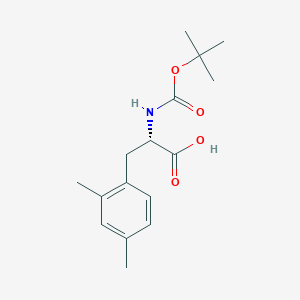

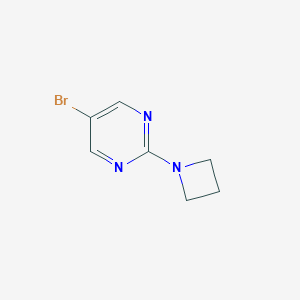


![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)


